4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid
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Overview
Description
“4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid” is a compound with the molecular formula C10H12ClNO3 . It has a molecular weight of 229.66 g/mol . The IUPAC name for this compound is 4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid .
Synthesis Analysis
The synthesis of compounds similar to “4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid” has been reported in the literature . For instance, block copolymers containing 3-chloro-2-hydroxypropyl methacrylate have been synthesized by nitroxide-mediated polymerization . Another synthesis involves the reaction of chitosan with 3-chloro-2-hydroxypropyl-trimethylammonium chloride .Molecular Structure Analysis
The InChI string for “4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid” is InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15) . The compound has a topological polar surface area of 69.6 Ų and a complexity of 205 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.66 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 229.0505709 g/mol .Scientific Research Applications
Textile Industry: Dyeing of Viscose Rayon Fabric
The compound is used as a cationizing agent to modify viscose rayon fabric by the pad-batch method. This modification overcomes the electrostatic repulsion between negatively charged cellulose and acid dyes during dyeing, enabling dyeing without the need for electrolytes . The modified viscose rayon fabric offers significant color yield values and improved fastness properties such as washing, light, perspiration, and rubbing .
Antimicrobial Applications
N-2-Hydroxypropyltrimethyl ammonium chloride chitosan (HACC), a cationic quaternary ammonium salt polymer exhibiting good solubility in water, is synthesized by a reaction of chitosan and 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTMAC) or glycidyl trimethylammonium chloride (GTMAC) . The derivatives of HACC bearing amino acid Schiff bases show good inhibitory effect on bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Botrytis cinerea, and Fusarium oxysporum f. sp. cubense .
Wound Dressing Applications
A mix solution formed from chitosan quaternized with N-(3-chloro-2-hydroxypropyl)trimethyl ammonium chloride, hyaluronic acid, poly(ethylene oxide) and poly(vinyl alcohol) is irradiated with gamma radiation to synthesize antibacterial hydrogels for wound dressing applications .
Future Directions
The modification of chitosan through the insertion of a quaternary moiety, such as in “4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid”, has shown great progress in various reactions, optimization of conditions, new synthetic routes, and synthesis of various novel multifunctional chitosan derivatives . These modified chitosans have been widely used and have promising prospects in various fields, including pharmaceuticals and textiles .
Mechanism of Action
Target of Action
The primary target of 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid, also known as 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHTAC), is the cell membrane of bacteria and fungi . The compound is a derivative of chitosan, a natural polymer known for its antimicrobial properties . It has been found to interact with negatively charged microbial entities due to its cationic nature .
Mode of Action
The mode of action of CHTAC involves its interaction with the cell membrane of microorganisms . The compound’s cationic nature allows it to bind to the negatively charged cell membrane, disrupting its integrity . This disruption can lead to leakage of intracellular contents, ultimately causing cell death . The exact details of this interaction are still under debate .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the cell membrane, which is crucial for various cellular processes . This interference can disrupt essential biochemical pathways within the cell, leading to cell death .
Result of Action
The primary result of CHTAC’s action is the death of microbial cells . By disrupting the integrity of the cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This antimicrobial action makes CHTAC a potential candidate for various applications, including antimicrobial coatings, wound dressings, and water purification .
Action Environment
The action of CHTAC can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the pH and ionic strength of the environment . Moreover, the presence of other functional groups or chemical compounds can also influence the efficiency of CHTAC
properties
IUPAC Name |
4-[(3-chloro-2-hydroxypropyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c11-5-9(13)6-12-8-3-1-7(2-4-8)10(14)15/h1-4,9,12-13H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNZZVPNMSOJGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389153 |
Source
|
Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
CAS RN |
39083-58-4 |
Source
|
Record name | 4-(3-Chloro-2-hydroxy-propylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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